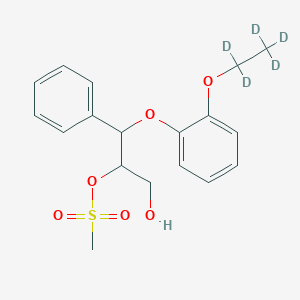

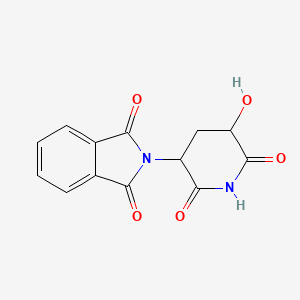

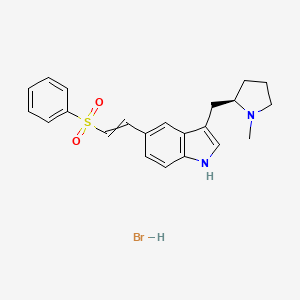

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is a complex carbohydrate derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit O-glycosylation, making it a valuable tool in the study of glycoprotein synthesis and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available monosaccharides. The process often includes protection and deprotection steps to ensure the selective modification of hydroxyl groups. Common reagents used in the synthesis include benzoyl chloride for benzoylation and acetic anhydride for acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Often employed to remove protective groups or reduce specific functional groups.

Substitution: Commonly used to replace one functional group with another, particularly in the modification of the benzoyl groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is widely used in scientific research due to its ability to inhibit O-glycosylation. This property makes it valuable in the study of glycoprotein synthesis, particularly in cancer research where glycosylation patterns are often altered. Additionally, it is used in the development of antiviral therapies, as it can affect the glycosylation of viral proteins, potentially inhibiting viral replication .

Mechanism of Action

The compound acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It specifically targets the β1,3-galactosyltransferase involved in the elongation of O-glycan chains, thereby blocking the extension of these chains and disrupting glycoprotein synthesis. This mechanism is particularly effective in inhibiting the synthesis of mucins, which are heavily glycosylated proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another inhibitor of O-glycosylation, used in similar research applications.

Ethyl 2-Acetamido-4,6-di-O-benzyl-2,3-NO-carbonyl-2-deoxy-1-thio-D-galactopyranoside: A related compound with similar inhibitory properties but different structural features.

Uniqueness

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is unique due to its specific benzoyl modifications, which enhance its stability and effectiveness as an O-glycosylation inhibitor. This makes it particularly useful in detailed biochemical studies where precise control over glycosylation is required .

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25+,26-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVKGGKJMHXHHZ-KPTFLJRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)